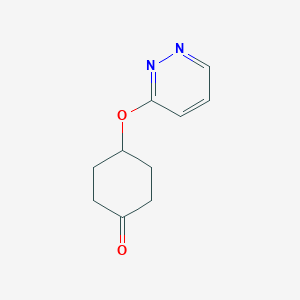

4-(Pyridazin-3-yloxy)-cyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-pyridazin-3-yloxycyclohexan-1-one |

InChI |

InChI=1S/C10H12N2O2/c13-8-3-5-9(6-4-8)14-10-2-1-7-11-12-10/h1-2,7,9H,3-6H2 |

InChI Key |

ORLCRMQWXUXDJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1OC2=NN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridazin 3 Yloxy Cyclohexanone

Retrosynthetic Analysis and Strategic Disconnection

A retrosynthetic analysis of 4-(pyridazin-3-yloxy)-cyclohexanone reveals two principal disconnection points that inform the primary synthetic strategies. The most logical and common disconnection is at the ether linkage (C-O bond), yielding a pyridazine (B1198779) precursor and a cyclohexanone (B45756) precursor. This approach allows for the separate synthesis and subsequent coupling of these two key fragments.

Table 1: Key Precursors in the Retrosynthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 3-Halopyridazine (e.g., 3-Chloropyridazine) | Cl-C₄H₃N₂ | Electrophile in ether synthesis |

| Pyridazin-3-ol | HO-C₄H₃N₂ | Nucleophile in ether synthesis |

| 4-Hydroxycyclohexanone (B83380) | HO-C₆H₉O | Nucleophile or electrophile precursor in ether synthesis |

| Mucochloric acid | C₄H₂Cl₂O₃ | Starting material for pyridazine core synthesis |

| 4-Oxoacid derivatives | R-CO-(CH₂)₂-COOH | Precursors for pyridazinone synthesis |

Approaches to Pyridazine Core Construction

Cyclization Reactions in Pyridazine Synthesis

The de novo synthesis of the pyridazine ring often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or a hydrazine derivative. researchgate.net A common and historically significant starting material for unsubstituted pyridazin-3-one is mucochloric acid, which upon reaction with hydrazine hydrate (B1144303) yields the corresponding pyridazinone. google.com

Another versatile approach involves the cyclization of γ-keto acids with hydrazine hydrate. This method allows for the introduction of substituents onto the pyridazine ring. nih.gov For instance, the reaction of a 4-oxo-butanoic acid with hydrazine hydrate will yield a 4,5-dihydropyridazin-3(2H)-one, which can then be oxidized to the aromatic pyridazin-3(2H)-one. nih.gov

Functional Group Interconversions on Pyridazine Rings

Once the basic pyridazine or pyridazinone ring is formed, functional group interconversions are often necessary to introduce the desired reactivity for the subsequent etherification step. A key transformation is the conversion of a pyridazin-3(2H)-one to a 3-halopyridazine. This is typically achieved by treating the pyridazinone with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the corresponding 3-chloropyridazine. google.com This chloro-derivative is an excellent electrophile for nucleophilic aromatic substitution reactions.

Formation of the Ether Linkage: Regioselective Considerations

The final and crucial step in the synthesis of this compound is the formation of the ether bond. This can be accomplished through several methods, with the Williamson ether synthesis and related nucleophilic aromatic substitution reactions being the most prominent. Regioselectivity is a key consideration, ensuring that the ether linkage is formed at the desired C-3 position of the pyridazine ring.

Nucleophilic Substitution Reactions Involving Pyridazine Precursors

The reaction between a 3-halopyridazine and 4-hydroxycyclohexanone is a direct and efficient method for forming the target ether. In this SNAr (Nucleophilic Aromatic Substitution) reaction, the electron-withdrawing nitrogen atoms of the pyridazine ring activate the C-3 position towards nucleophilic attack by the alkoxide of 4-hydroxycyclohexanone. mdpi.com The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group of the cyclohexanone, thereby increasing its nucleophilicity. byjus.comlibretexts.org Common solvents for this reaction include aprotic polar solvents like dimethylformamide (DMF) or acetonitrile. byjus.com

Table 2: Typical Conditions for Nucleophilic Aromatic Substitution

| Reactants | Base | Solvent | Temperature |

| 3-Chloropyridazine, 4-Hydroxycyclohexanone | NaH, K₂CO₃ | DMF, Acetonitrile | 50-100 °C |

O-Alkylation and Related Etherification Protocols

An alternative approach involves the O-alkylation of pyridazin-3-ol with a suitable cyclohexanone derivative bearing a leaving group at the 4-position (e.g., 4-bromocyclohexanone (B110694) or 4-tosyloxycyclohexanone). This is a classic Williamson ether synthesis. researchgate.netmasterorganicchemistry.com The pyridazin-3-ol is first deprotonated with a strong base to form the more nucleophilic pyridazin-3-olate anion, which then displaces the leaving group on the cyclohexanone ring in an SN2 reaction. masterorganicchemistry.com The choice of base and solvent is similar to the SNAr approach. It is important to note that pyridazin-3-ol exists in tautomeric equilibrium with pyridazin-3(2H)-one, and the reaction conditions must favor the formation of the desired O-alkylated product over N-alkylation. The use of aprotic solvents generally favors O-alkylation.

Synthetic Routes Involving Cyclohexanone Derivatization

The formation of the ether bond in this compound is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitably functionalized cyclohexanone derivative with a reactive pyridazine species.

Enolate Chemistry in Cyclohexanone Functionalization

While direct functionalization of the cyclohexanone ring at the 4-position via enolate chemistry is not the primary route to introduce the pyridazinyloxy group, enolate chemistry is crucial for the synthesis of the 4-hydroxycyclohexanone precursor. The generation of a cyclohexanone enolate allows for various electrophilic additions. However, for the specific case of forming this compound, the key step is the nucleophilic attack by the oxygen of a 4-hydroxycyclohexanone derivative. The formation of the corresponding alkoxide from 4-hydroxycyclohexanone, a process that can be considered an extension of enolate chemistry principles, is critical. This is typically achieved by treating 4-hydroxycyclohexanone with a suitable base to deprotonate the hydroxyl group, thereby creating a potent nucleophile for the subsequent etherification reaction.

Directed Functionalization of the Cyclohexanone Ring System

The synthesis of this compound is fundamentally dependent on the pre-functionalization of the cyclohexanone ring at the 4-position with a hydroxyl group. This directs the subsequent etherification to the desired position. The starting material, 4-hydroxycyclohexanone, can be synthesized through various methods, including the reduction of 1,4-cyclohexanedione. The presence of the hydroxyl group is the key "directing" feature for the formation of the target ether linkage.

The core of the synthesis is a nucleophilic aromatic substitution reaction where the alkoxide of 4-hydroxycyclohexanone attacks an electron-deficient pyridazine ring. The pyridazine ring is inherently electron-deficient due to the presence of the two adjacent nitrogen atoms, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. For the synthesis of this compound, a 3-halopyridazine, such as 3-chloropyridazine, serves as the electrophilic partner. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridazine ring is temporarily disrupted before being restored upon the expulsion of the halide leaving group.

Optimization of Reaction Conditions and Synthetic Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction parameters.

Catalyst Screening and Ligand Effects

While traditional SNAr reactions can proceed without a catalyst, particularly with highly activated substrates, modern cross-coupling methodologies often employ transition metal catalysts to facilitate the formation of C-O bonds under milder conditions and with a broader substrate scope. For the synthesis of heteroaryl ethers, palladium- and copper-based catalytic systems are most common.

Table 1: Hypothetical Catalyst and Ligand Screening for the Synthesis of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Toluene | 110 | 65 |

| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 100 | 72 |

| 3 | CuI (10) | 1,10-Phenanthroline (B135089) (20) | K₂CO₃ | DMF | 120 | 85 |

| 4 | CuI (10) | None | NaH | DMF | 120 | 78 |

This table is illustrative and based on general principles of C-O coupling reactions, as specific data for this reaction is not available in the cited literature.

Palladium catalysts, in combination with bulky, electron-rich phosphine (B1218219) ligands like Xantphos or RuPhos, can facilitate the reductive elimination step in the catalytic cycle. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also highly effective for forming aryl ether bonds. Ligands such as 1,10-phenanthroline can accelerate the copper-catalyzed process. The choice of catalyst and ligand system can significantly impact the reaction rate and yield.

Solvent Optimization and Temperature Control

The choice of solvent is critical in SNAr and transition metal-catalyzed coupling reactions. Polar aprotic solvents such as DMF, DMSO, and NMP are often effective as they can solvate the metal catalyst and the reactants, and can operate at the high temperatures often required for these reactions. The reaction temperature is another key parameter to control. Higher temperatures generally increase the reaction rate but can also lead to the formation of by-products.

Table 2: Hypothetical Solvent and Temperature Optimization

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 110 | 24 | 55 |

| 2 | Dioxane | 100 | 18 | 68 |

| 3 | DMF | 120 | 12 | 85 |

| 4 | DMSO | 130 | 12 | 82 |

| 5 | DMF | 100 | 24 | 75 |

This table is illustrative and based on general principles of SNAr reactions, as specific data for this reaction is not available in the cited literature.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key considerations include:

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. A well-optimized SNAr reaction can have good atom economy.

Use of Safer Solvents: Efforts should be made to replace hazardous solvents like DMF and DMSO with greener alternatives such as cyclopentyl methyl ether (CPME) or ionic liquids, where feasible.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, potentially through the use of more efficient catalysts or microwave irradiation, can significantly reduce energy consumption.

Catalysis: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry. Developing highly active catalysts that can be used in low loadings and are recyclable is a key goal.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of 4-(Pyridazin-3-yloxy)-cyclohexanone. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the cyclohexanone (B45756) moiety. The pyridazine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Specifically, the proton at position 6 of the pyridazine ring would likely be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen atoms.

The protons of the cyclohexanone ring would be found in the aliphatic region. The proton at the C4 position, being attached to the carbon bearing the ether oxygen, is expected to resonate at a lower field (around δ 4.5-5.0 ppm) compared to the other cyclohexanone protons due to the electronegativity of the oxygen atom. The protons on the carbons adjacent to the carbonyl group (C2 and C6) are anticipated to appear around δ 2.2-2.6 ppm. The remaining protons on C3 and C5 would likely produce complex multiplets in the δ 1.8-2.2 ppm range.

Coupling between adjacent protons would provide further structural information. For instance, the pyridazine protons would exhibit characteristic doublet of doublets or multiplet patterns depending on their coupling constants. In the cyclohexanone ring, the C4 proton would show coupling to the adjacent protons on C3 and C5.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridazine-H4 | 7.30-7.50 | dd | J = 9.0, 4.5 |

| Pyridazine-H5 | 7.60-7.80 | dd | J = 9.0, 1.5 |

| Pyridazine-H6 | 8.80-9.00 | dd | J = 4.5, 1.5 |

| Cyclohexanone-H4 | 4.50-5.00 | m | - |

| Cyclohexanone-H2, H6 | 2.20-2.60 | m | - |

| Cyclohexanone-H3, H5 | 1.80-2.20 | m | - |

Note: These are predicted values based on analogous structures and may vary in an experimental setting.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the cyclohexanone ring is expected to be the most downfield signal, typically appearing in the range of δ 205-215 ppm. The carbons of the pyridazine ring are anticipated to resonate between δ 120 and 160 ppm. The carbon atom C3 of the pyridazine ring, being attached to the electronegative oxygen, would be significantly downfield-shifted within this range.

The carbons of the cyclohexanone ring will have distinct chemical shifts. The C4 carbon, bonded to the ether oxygen, is expected around δ 70-80 ppm. The carbons adjacent to the carbonyl group (C2 and C6) would appear around δ 35-45 ppm, while the C3 and C5 carbons would be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Cyclohexanone) | 205-215 |

| Pyridazine-C3 | 155-165 |

| Pyridazine-C6 | 145-155 |

| Pyridazine-C5 | 130-140 |

| Pyridazine-C4 | 120-130 |

| Cyclohexanone-C4 | 70-80 |

| Cyclohexanone-C2, C6 | 35-45 |

| Cyclohexanone-C3, C5 | 25-35 |

Note: These are predicted values based on analogous structures and may vary in an experimental setting.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For example, it would show correlations between the adjacent protons on the pyridazine ring and within the cyclohexanone ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the pyridazine ring and the cyclohexanone moiety through the ether linkage. A key correlation would be expected between the C4 proton of the cyclohexanone ring and the C3 carbon of the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the cyclohexanone ring.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Frequencies

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is anticipated around 1715 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would likely appear as one or two bands in the region of 1250-1050 cm⁻¹.

The pyridazine ring would give rise to several bands. The C=N stretching vibrations are expected in the 1600-1500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexanone ring would appear just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C=O (Ketone) | Stretch | 1725-1705 |

| C=N (Pyridazine) | Stretch | 1600-1500 |

| C=C (Pyridazine) | Stretch | 1500-1400 |

| C-O-C (Ether) | Asymmetric Stretch | 1275-1200 |

| C-O-C (Ether) | Symmetric Stretch | 1150-1050 |

Note: These are predicted values based on analogous structures and may vary based on the physical state of the sample.

Elucidation of Molecular Conformation and Intermolecular Interactions

Subtle shifts in the vibrational frequencies can provide insights into the molecular conformation and any intermolecular interactions. For instance, the exact position of the C=O stretching band can be influenced by the conformation of the cyclohexanone ring. In solid-state FT-IR, any significant intermolecular interactions, such as hydrogen bonding (if impurities like water are present) or dipole-dipole interactions, could lead to broadening or shifting of the absorption bands. However, for this compound, strong hydrogen bonding is not expected in a pure, anhydrous sample.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule results in the promotion of electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the chromophores present in the molecule.

Analysis of Electronic Transitions within Pyridazine and Cyclohexanone Chromophores

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its two primary chromophoric units: the pyridazine ring and the cyclohexanone moiety.

The pyridazine ring, an aromatic heterocycle containing two adjacent nitrogen atoms, exhibits characteristic electronic transitions. These include π → π* transitions, which are typically of high intensity and occur at shorter wavelengths, and n → π* transitions, which are of lower intensity and appear at longer wavelengths. The lone pair electrons on the nitrogen atoms are responsible for the n → π* transitions. In unsubstituted pyridazine, a weak n → π* transition is observed around 340 nm, while more intense π → π* transitions are found at shorter wavelengths.

The cyclohexanone moiety contains a carbonyl group (C=O), which is a well-known chromophore. The carbonyl group undergoes a weak n → π* transition at approximately 280-300 nm and a more intense π → π* transition at a shorter wavelength, typically around 180-190 nm. mdpi.com The presence of the ether oxygen atom attached to the cyclohexanone ring at the 4-position can also influence the electronic environment of the carbonyl chromophore.

In the combined molecule of this compound, the interaction between these two chromophores through the ether linkage may lead to shifts in the absorption maxima compared to the individual components. The ether linkage itself can act as an auxochrome, potentially modifying the energy of the electronic transitions.

Table 1: Expected UV-Vis Absorption Maxima for this compound and its Constituent Chromophores

| Chromophore/Compound | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Pyridazine | n → π | ~340 | Low |

| π → π | < 250 | High | |

| Cyclohexanone | n → π | ~280-300 | Low |

| π → π | ~180-190 | High | |

| This compound | n → π* (pyridazine) | ~340-350 | Low-Medium |

| n → π* (cyclohexanone) | ~280-300 | Low | |

| π → π* (pyridazine) | ~250-260 | High |

Note: The data in this table is illustrative and based on theoretical predictions and data from related compounds. Actual experimental values may vary.

Impact of Molecular Environment on UV-Vis Absorption Maxima

The molecular environment, particularly the polarity of the solvent, can significantly influence the position of the UV-Vis absorption maxima, a phenomenon known as solvatochromism. The extent and direction of the shift (bathochromic or hypsochromic) depend on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.

For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for the transition. Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state.

Studies on related pyridazine derivatives have demonstrated pronounced solvatochromic effects, indicating that both the hydrogen bond donating ability and the dipolarity/polarizability of the solvent play a crucial role. researchgate.netnih.gov It is therefore expected that the UV-Vis spectrum of this compound will show sensitivity to the solvent used for analysis. For instance, in moving from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol, a blue shift for the n → π* transitions and a red shift for the π → π* transitions would be anticipated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C10H12N2O2), the theoretical exact mass can be calculated, and comparison with the experimentally determined value from HRMS would confirm its elemental composition.

Table 2: Theoretical Exact Mass for the Molecular Ion of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C10H12N2O2 | [M]+• | 192.0899 |

| [M+H]+ | 193.0977 | |

| [M+Na]+ | 215.0796 |

Note: The data in this table is calculated based on the most abundant isotopes of each element.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+). This technique typically results in minimal fragmentation, providing a clear indication of the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule at m/z 193.0977. Studies on other pyridazine derivatives have successfully utilized ESI-MS for their characterization. mdpi.com

Fragmentation Pathway Elucidation and Structural Confirmation

In contrast to soft ionization methods, techniques like Electron Ionization (EI) impart more energy to the molecule, leading to extensive fragmentation. The analysis of these fragment ions provides a "fingerprint" of the molecule and allows for the elucidation of its structure. The fragmentation of this compound is expected to proceed through pathways characteristic of both the pyridazine and cyclohexanone moieties.

The primary fragmentation pathways for cyclic ketones like cyclohexanone involve α-cleavage of the bonds adjacent to the carbonyl group. miamioh.edu For the pyridazine ring, fragmentation often involves the loss of N2 or HCN. The ether linkage in this compound provides an additional site for cleavage.

Plausible Fragmentation Pathways:

Cleavage of the ether bond: The C-O bond between the pyridazine and cyclohexanone rings can cleave, leading to fragments corresponding to the pyridazinoxy cation (C4H3N2O+) and a cyclohexanone radical, or a pyridazine radical and a cyclohexanone cation.

Fragmentation of the cyclohexanone ring: Following ionization, the cyclohexanone ring can undergo characteristic fragmentations, such as the loss of ethene (C2H4) or carbon monoxide (CO). A common fragment for cyclohexanone itself is observed at m/z 55. miamioh.edu

Fragmentation of the pyridazine ring: The pyridazine ring can lose a molecule of nitrogen (N2) or hydrogen cyanide (HCN), leading to characteristic fragment ions.

Table 3: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 192 | [C10H12N2O2]+• | Molecular Ion |

| 164 | [C9H12N2O]+• | Loss of CO from the cyclohexanone ring |

| 111 | [C4H3N2O]+ | Cleavage of the ether bond |

| 98 | [C6H10O]+• | Cyclohexanone radical cation |

| 81 | [C4H3N2]+ | Pyridazine cation |

| 55 | [C3H3O]+ | Characteristic fragment from cyclohexanone |

Note: The fragmentation pathways and corresponding m/z values are hypothetical and based on the known fragmentation patterns of related structures. Experimental verification is required for confirmation.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are at the forefront of computational chemistry, offering a powerful lens through which to examine the electronic structure and energetics of 4-(pyridazin-3-yloxy)-cyclohexanone. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and vibrational frequencies of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a 6-311++G(d,p) basis set, can determine the most stable three-dimensional arrangement of its atoms. This process of geometry optimization seeks the lowest energy conformation of the molecule.

Following optimization, a vibrational analysis is typically performed. This not only confirms that the optimized structure is a true energy minimum but also predicts the infrared (IR) spectrum of the molecule. Each calculated vibrational frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of chemical bonds.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | N-N (pyridazine) | 1.34 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical data, provide a detailed picture of the electronic properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to calculate the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. These calculations can also generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Calculated Electronic Properties of this compound (Theoretical)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from ab initio calculations.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental results.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. By applying this method to the DFT-optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are instrumental in assigning the signals in experimentally obtained NMR spectra, aiding in the structural elucidation of the compound.

Table 3: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Theoretical ¹H Shift | Theoretical ¹³C Shift |

|---|---|---|

| C=O | - | 208.5 |

| CH (adjacent to ether O) | 4.8 | 75.1 |

| Pyridazine (B1198779) H | 8.9, 7.6, 7.4 | - |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from GIAO calculations and expected experimental results.

As mentioned, vibrational analysis following DFT calculations yields a theoretical IR spectrum. The calculated frequencies and their corresponding intensities can be compared with an experimental IR spectrum to confirm the presence of specific functional groups. For instance, the characteristic C=O stretching frequency of the cyclohexanone (B45756) ring and the C-N stretching modes of the pyridazine ring would be key features.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the ultraviolet-visible (UV-Vis) spectrum. This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. The simulated UV-Vis spectrum helps in understanding the electronic structure and identifying the types of electronic transitions occurring within the molecule.

Table 4: Simulated Absorption Maxima and Corresponding Transitions for this compound (Theoretical)

| Spectrum | Calculated λmax (nm) | Transition Type |

|---|---|---|

| IR | 1720 cm⁻¹ | C=O stretch |

| IR | 1100 cm⁻¹ | C-O stretch |

| UV-Vis | 285 nm | n → π* |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT and TD-DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanical calculations provide detailed information about a single, optimized geometry, Molecular Dynamics (MD) simulations explore the dynamic nature of this compound. MD simulations model the movement of atoms over time, providing a broader understanding of the molecule's conformational flexibility.

These simulations can reveal the different conformations the molecule can adopt, such as chair and boat forms of the cyclohexanone ring, and the relative orientations of the pyridazine and cyclohexanone moieties. By analyzing the trajectory of an MD simulation, the most populated and energetically favorable conformations can be identified, offering insights into how the molecule might behave in a solution or when interacting with other molecules.

Table 5: Major Conformers of this compound from MD Simulations (Theoretical)

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Feature |

|---|---|---|---|

| Chair-Equatorial | 0.0 | 95 | Pyridazinyloxy group in the equatorial position |

| Chair-Axial | 2.1 | 4 | Pyridazinyloxy group in the axial position |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical results that would be obtained from MD simulations.

Analysis of Intermolecular and Intramolecular Interactions

The arrangement of atoms and the distribution of electrons within a molecule dictate its physical and chemical properties. Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis provide a framework for understanding these fundamental characteristics.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms and bonds. wikipedia.org By analyzing the critical points in the electron density, one can characterize the nature of chemical bonds. For a molecule like this compound, QTAIM analysis would be expected to reveal key features of its bonding.

The presence of a bond path between two atoms is a necessary condition for the existence of a chemical bond. wiley-vch.de In this compound, bond paths would be anticipated between all covalently linked atoms. The properties of the electron density at the bond critical points (BCPs) between these atoms can elucidate the nature of the interactions. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. muni.cz

Table 1: Predicted QTAIM Parameters for Selected Bonds in this compound

| Bond | Predicted Nature of Interaction | Expected Electron Density (ρ) | Expected Laplacian of Electron Density (∇²ρ) |

| C-C (cyclohexanone ring) | Covalent | High | Negative |

| C=O (cyclohexanone) | Polar Covalent | High | Negative |

| C-O (ether linkage) | Polar Covalent | Moderate | Slightly negative to positive |

| C-N (pyridazine ring) | Polar Covalent | High | Negative |

| N-N (pyridazine ring) | Covalent | High | Negative |

This table represents predicted values based on general principles of QTAIM analysis as direct data for the title compound is unavailable.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of the electron density in terms of localized bonds and lone pairs. wikipedia.org This method allows for the investigation of charge delocalization and its contribution to molecular stability. The key aspect of NBO analysis is the examination of donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The energy of these interactions, known as the second-order perturbation energy (E(2)), quantifies the extent of delocalization. wisc.edu

Table 2: Predicted Major NBO Donor-Acceptor Interactions and their Stabilization Energies (E(2)) in this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP (O) | σ(C-C) (cyclohexanone) | Moderate |

| LP (O) | σ(C-pyridazine) | Moderate |

| LP (N) | π(pyridazine ring) | High |

| π (pyridazine ring) | π(pyridazine ring) | High |

This table illustrates hypothetical but likely NBO interactions and their relative strengths. Actual values would require specific computational calculations.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the solid state. By partitioning the crystal space into regions where the electron density of a promolecule (a sum of spherical atomic densities) is greater than that of all other promolecules, a unique surface for each molecule is generated. The properties mapped onto this surface, such as the normalized contact distance (d_norm), highlight regions of close intermolecular contact.

Characterization of Hydrogen Bonding, Halogen Bonding, and van der Waals Interactions

The structure of this compound suggests the potential for various non-covalent interactions that would govern its supramolecular chemistry.

Hydrogen Bonding: The carbonyl oxygen of the cyclohexanone ring is a potential hydrogen bond acceptor. In the presence of suitable donors, it could form O···H-X hydrogen bonds. While the molecule itself lacks strong hydrogen bond donors, intermolecular C-H···O interactions involving the cyclohexanone and pyridazine C-H groups are possible.

Halogen Bonding: If a halogen atom were introduced as a substituent on the pyridazine ring, it could participate in halogen bonding, where the halogen acts as an electrophilic region and interacts with a nucleophile, such as the carbonyl oxygen or a nitrogen atom.

Mechanistic Insights from Computational Studies

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating and characterizing stationary points, such as reactants, products, intermediates, and, crucially, transition states.

Transition State Characterization and Reaction Pathway Energetics

While no specific reaction mechanisms involving this compound have been computationally studied, we can hypothesize potential reactions and how they might be investigated. For instance, the carbonyl group of the cyclohexanone moiety could undergo nucleophilic addition. A computational study of such a reaction would involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile) and the product (the corresponding adduct) would be optimized to find their lowest energy structures.

Transition State Search: A search for the transition state connecting the reactants and products would be performed. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state indeed connects the reactant and product minima.

Computational studies on related systems, such as the inhibition of pyridoxal (B1214274) kinase by substituted 2,6-diarylidene cyclohexanone analogs, demonstrate the utility of these methods in understanding biochemical processes. nih.gov Similarly, investigations into the reactivity of pyridazine derivatives provide a foundation for predicting the chemical behavior of the pyridazine moiety in the title compound. nih.gov

Table 3: Hypothetical Reaction Energetics for a Nucleophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | ΔE‡ |

| Products | ΔErxn |

ΔE‡ represents the activation energy, and ΔErxn is the reaction energy. These values would need to be calculated using appropriate quantum chemical methods.

Elucidation of Photochemical Reaction Mechanisms of Related Systems (e.g., cyclohexanone)

The photochemistry of cyclohexanone is predominantly characterized by Norrish Type I and Type II reactions, which are initiated by the absorption of UV light, promoting the molecule to an excited electronic state. researchgate.netwikipedia.org Computational studies, particularly on-the-fly molecular dynamics simulations, have provided a detailed picture of the subsequent events that unfold on a picosecond timescale. acs.orgnih.gov

Upon photoexcitation to the first singlet excited state (S1), the primary and most dominant event is the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, a process known as the Norrish Type I reaction. uci.eduacs.org This homolytic cleavage results in the formation of a diradical intermediate. researchgate.net Theoretical simulations have shown that a significant majority, approximately 87%, of reactive trajectories commence with this ring-opening step. acs.orgnih.gov

Following the initial α-cleavage, the resulting diradical can undergo several competing reaction pathways:

Decarbonylation and Cyclization: The diradical can lose a molecule of carbon monoxide (CO), and the remaining radical chain can subsequently cyclize to form cyclopentane (B165970). researchgate.net

Decarbonylation and Hydrogen Transfer: Alternatively, after decarbonylation, an intramolecular hydrogen atom transfer can occur, leading to the formation of 1-pentene. uci.edu

Intramolecular Hydrogen Transfer: The diradical can undergo an intramolecular hydrogen atom transfer to yield 5-hexenal. uci.eduresearchgate.net

Disproportionation: The diradical can also lead to the formation of propene and ethene through disproportionation. uci.edu

Another significant photochemical pathway for ketones is the Norrish Type II reaction. wikipedia.org This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. wikipedia.orgyoutube.com This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (a reaction sometimes referred to as the Norrish-Yang reaction) or undergo fragmentation (β-scission) to yield an enol and an alkene. wikipedia.orgnih.gov The enol subsequently tautomerizes to the more stable keto form. youtube.com While Norrish Type I reactions are often dominant for cyclic ketones, the structural constraints and the availability of γ-hydrogens can make the Type II pathway competitive. wikipedia.org

The table below summarizes the key photochemical reactions of cyclohexanone and their resulting products, as elucidated by a combination of experimental and computational studies.

| Reaction Type | Initiating Step | Key Intermediate | Major Products |

| Norrish Type I | α-cleavage of C-C bond | Acyl-alkyl diradical | Cyclopentane, 1-Pentene, 5-Hexenal, Carbon Monoxide |

| Norrish Type II | γ-hydrogen abstraction | 1,4-Biradical | Cyclobutanol derivatives, Enols, Alkenes |

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure

The determination of the three-dimensional atomic arrangement of 4-(Pyridazin-3-yloxy)-cyclohexanone in its crystalline form would rely on single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information about the molecular structure and packing within a crystal lattice. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A critical first step in SCXRD analysis is the determination of the crystal system, space group, and unit cell parameters. The crystal system classifies the crystal based on its rotational symmetry and the parameters of its unit cell—the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry elements within the unit cell, including translations, rotations, and reflections. The unit cell parameters consist of the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). This fundamental data would be presented in a table similar to the hypothetical one below.

Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

Note: This table is for illustrative purposes only, as experimental data is not available.

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value (Å or °) |

| C=O (cyclohexanone) | Undetermined |

| C-O (ether) | Undetermined |

| N-N (pyridazine) | Undetermined |

| C-O-C (ether linkage) | Undetermined |

| N-N-C (pyridazine ring) | Undetermined |

Note: This table is for illustrative purposes only, as experimental data is not available.

The cyclohexanone (B45756) ring in this compound can adopt various conformations, such as the chair, boat, or twist-boat. SCXRD analysis would reveal the specific conformation adopted by the molecule in the solid state. This conformation is influenced by both intramolecular forces (steric and electronic effects) and intermolecular interactions within the crystal packing. The orientation of the pyridazine (B1198779) ring relative to the cyclohexanone ring would also be precisely defined.

Crystal Packing and Supramolecular Architecture

The arrangement of individual molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions collectively form the supramolecular architecture.

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, the nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. Therefore, in the presence of suitable hydrogen bond donors (such as co-crystallized solvent molecules) or even weak C-H···O and C-H···N interactions, hydrogen bonding networks could play a significant role in the crystal packing. The geometry and connectivity of these networks would be a key feature of the solid-state structure.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. A PXRD pattern provides a fingerprint of the crystalline phases present in a sample. For this compound, a PXRD analysis would be crucial for confirming the identity and purity of a synthesized batch.

Phase Purity Assessment and Polymorphism Studies

A primary application of PXRD is the assessment of phase purity. A pure, crystalline sample of this compound would exhibit a unique PXRD pattern. The presence of any crystalline impurities would be detectable by the appearance of additional peaks in the diffractogram.

Furthermore, polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for chemical compounds. Different polymorphs can have distinct physical properties. PXRD is a key tool for identifying and differentiating between potential polymorphic forms of this compound, as each polymorph would produce a different diffraction pattern.

Reaction Mechanisms and Chemical Reactivity

Exploration of Reaction Pathways of the Pyridazine (B1198779) Moiety

The pyridazine ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. nih.gov This electron deficiency, caused by the presence of two adjacent nitrogen atoms, makes the ring susceptible to nucleophilic attack, while generally being resistant to electrophilic substitution. wikipedia.orgnih.gov The pyridazine ring possesses a notable dipole moment and can engage in dual hydrogen-bonding, which can be pivotal in directing interactions with other molecules. nih.gov

Common reactions involving the pyridazine moiety could include:

Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is prone to attack by strong nucleophiles, potentially leading to the displacement of a leaving group on the ring, though in this specific molecule, there are no conventional leaving groups directly on the pyridazine ring other than the potential for cleavage of the ether bond under harsh conditions.

N-Alkylation: The lone pair of electrons on the nitrogen atoms can react with alkyl halides, although this is less favorable than in more basic heterocycles like pyridine. nih.gov

| Reaction Type | Reagents/Conditions | Expected Outcome for Pyridazine Moiety |

| Nucleophilic Attack | Strong Nucleophiles | Potential for ring-opening or substitution under forcing conditions. |

| N-Alkylation | Alkyl Halides | Formation of pyridazinium salts, though less readily than pyridine. nih.gov |

| Reduction | Reducing Agents | Reduction of the pyridazine ring. |

Reactivity of the Cyclohexanone (B45756) Functional Group

The cyclohexanone ring offers a variety of reaction possibilities, primarily centered around the carbonyl group and the adjacent α-carbons.

The α-carbons of the cyclohexanone ring are susceptible to deprotonation to form enolates, which can then react with various electrophiles. The presence of the bulky and electron-withdrawing 4-(pyridazin-3-yloxy) group can influence the regioselectivity and stereoselectivity of these reactions. organic-chemistry.org The synthesis of substituted cyclohexanones often involves the α-functionalization of a pre-existing cyclohexanone ring. nih.gov

Key α-functionalization reactions include:

Alkylation: The enolate can be alkylated using alkyl halides. The stereochemical outcome of such reactions on substituted cyclohexanones is highly dependent on the reaction conditions and the nature of the substituent.

Halogenation: In the presence of acid or base, cyclohexanone can be halogenated at the α-position.

Aldol (B89426) Condensation: The enolate can react with other carbonyl compounds in an aldol reaction to form β-hydroxy ketones.

| Reaction Type | Reagents/Conditions | Potential Product from Cyclohexanone Moiety |

| α-Alkylation | Base (e.g., LDA), Alkyl Halide | 2-Alkyl-4-(pyridazin-3-yloxy)-cyclohexanone |

| α-Halogenation | X₂, Acid or Base | 2-Halo-4-(pyridazin-3-yloxy)-cyclohexanone |

| Aldol Reaction | Aldehyde/Ketone, Acid or Base | β-Hydroxy ketone derivative |

The cyclohexanone ring can undergo several types of rearrangement and ring-opening reactions, often initiated by the formation of a reactive intermediate at the carbonyl group.

Beckmann Rearrangement: The oxime derived from 4-(pyridazin-3-yloxy)-cyclohexanone can undergo a Beckmann rearrangement in the presence of an acid catalyst to form a lactam. wikipedia.orgmsu.edu The group anti-periplanar to the hydroxyl group on the oxime is the one that migrates. Given the substitution at the 4-position, two different lactam products are possible depending on which carbon migrates. The kinetics and mechanism of the Beckmann rearrangement of cyclohexanone oxime have been studied, providing a basis for understanding this transformation. researchgate.netunive.it

Wolff Rearrangement: If an α-diazoketone derivative of this compound is formed, it can undergo a Wolff rearrangement to produce a ketene, which can then be trapped by a nucleophile. This would result in a ring-contracted cyclopentane (B165970) derivative.

Ring-Opening of Cyclic Acetals: While not a direct reaction of the ketone, derivatives such as cyclic acetals can undergo ring-opening reactions. For instance, reaction with iodosilane (B88989) equivalents can lead to ring-opened enol ethers. nih.gov

| Rearrangement/Ring-Opening | Precursor/Reagents | Potential Product |

| Beckmann Rearrangement | Oxime, Acid Catalyst | Substituted ε-caprolactam derivative. wikipedia.orgmsu.edu |

| Wolff Rearrangement | α-Diazoketone, Heat/Light/Catalyst | Cyclopentanecarboxylic acid derivative (after trapping with water). |

| Epoxide Ring Opening | Epoxide derivative, Nucleophile | Trans-diol or amino alcohol. youtube.comlibretexts.org |

Influence of the Ether Linkage on Reactivity

The ether linkage in this compound is not merely a passive linker; it can actively participate in reactions through neighboring group participation (NGP). libretexts.orgscribd.comsmartstartinstitute.comwikipedia.org The lone pairs on the ether oxygen can act as an internal nucleophile, potentially influencing the rate and stereochemistry of reactions at the cyclohexanone ring.

For example, in a nucleophilic substitution reaction at a carbon on the cyclohexanone ring, the ether oxygen could attack the electrophilic center to form a transient bicyclic oxonium ion intermediate. This can lead to retention of stereochemistry at the reaction center due to a double inversion mechanism. smartstartinstitute.com The formation of such an intermediate is highly dependent on the geometry of the transition state and the stability of the resulting ring system. While five- and six-membered rings are commonly formed through NGP, the feasibility in this specific system would require detailed experimental or computational analysis.

The ether linkage can also influence the electronic environment of both the pyridazine and cyclohexanone rings. Its electron-donating nature can affect the acidity of the α-protons on the cyclohexanone ring and the susceptibility of the pyridazine ring to nucleophilic attack.

Stereoselectivity and Regioselectivity in Chemical Transformations

The stereochemistry of this compound, which can exist as cis and trans isomers depending on the orientation of the pyridazinyloxy group relative to the plane of the cyclohexane (B81311) ring, will significantly impact the stereochemical outcome of its reactions.

Stereoselectivity: In reactions such as the reduction of the carbonyl group or the alkylation of the enolate, the substituent at the 4-position will direct the incoming reagent to either the axial or equatorial face of the ring. For instance, the reduction of 4-substituted cyclohexanones often shows a preference for the formation of one diastereomer over the other. chempedia.info The stereoselective synthesis of highly substituted cyclohexanones is an area of active research. nih.govnih.gov

Regioselectivity: In reactions where two different α-protons can be removed, the 4-substituent can influence which enolate is formed. Similarly, in reactions of the pyridazine ring, the alkoxy group can direct incoming reagents to specific positions. DFT studies on similar systems have been used to predict the regioselectivity of such reactions. rsc.orgresearchgate.net

The table below summarizes potential stereochemical and regiochemical outcomes for key reactions.

| Reaction | Key Factor | Expected Outcome |

| Reduction of Carbonyl | Steric hindrance from the 4-substituent | Preferential formation of either the axial or equatorial alcohol. |

| Enolate Alkylation | Thermodynamic vs. Kinetic control | Formation of either the more or less substituted α-alkylated product. |

| Beckmann Rearrangement | Conformation of the oxime | Migration of the group anti to the hydroxyl group, leading to one of two possible lactams. mvpsvktcollege.ac.in |

| Nucleophilic attack on Pyridazine | Electronic effects of the alkoxy group | Preferential attack at specific positions on the pyridazine ring. |

Derivatives, Analogs, and Structure Reactivity Relationships

Systematic Design and Synthesis of 4-(Pyridazin-3-yloxy)-cyclohexanone Derivatives

The systematic design of derivatives of this compound is a strategic endeavor aimed at fine-tuning the molecule's properties for specific applications. This process involves targeted structural modifications to the pyridazine (B1198779) ring, the cyclohexanone (B45756) moiety, and the connecting ether linkage.

The pyridazine ring offers multiple sites for structural modification, allowing for the synthesis of a diverse library of derivatives. kuleuven.be Common strategies include the introduction of various substituents at positions 4, 5, and 6 of the pyridazine ring. The electronic and steric nature of these substituents can significantly influence the reactivity and stability of the entire molecule. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the pyridazine ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

| Position of Substitution | Substituent | Predicted Effect on Reactivity |

| 4 | -Cl | Electron-withdrawing, may enhance susceptibility to nucleophilic aromatic substitution. |

| 5 | -OCH3 | Electron-donating, may increase the electron density of the ring. |

| 6 | -NO2 | Strong electron-withdrawing, expected to significantly decrease the basicity of the pyridazine nitrogen atoms. |

This table presents hypothetical data based on general principles of organic chemistry, as specific experimental data for these derivatives of this compound is not available in the provided search results.

Modifications to the cyclohexanone ring primarily involve the introduction of substituents at the alpha and beta positions relative to the carbonyl group. These modifications can influence the keto-enol tautomerism of the cyclohexanone moiety and its reactivity towards various reagents. For example, the introduction of an alkyl group at the alpha-position can increase the steric hindrance around the carbonyl group, potentially directing the stereochemical outcome of nucleophilic addition reactions.

| Position of Substitution | Substituent | Predicted Effect on Reactivity |

| α (alpha) | -CH3 | May increase steric hindrance and influence the stereoselectivity of reactions at the carbonyl group. |

| β (beta) | -OH | Can participate in intramolecular hydrogen bonding, potentially altering the conformation of the cyclohexanone ring. |

This table presents hypothetical data based on general principles of organic chemistry, as specific experimental data for these derivatives of this compound is not available in the provided search results.

The ether linkage connecting the pyridazine and cyclohexanone rings is another key target for modification. Replacing the oxygen atom with other heteroatoms, such as sulfur (to form a thioether) or nitrogen (to form an amine linkage), can dramatically alter the geometry and electronic properties of the molecule. Furthermore, extending the linker with additional methylene (B1212753) units or incorporating other functional groups can provide greater conformational flexibility or introduce new reactive sites.

Stereochemical Aspects in Derivative Synthesis and Analysis

The presence of a stereocenter at the 4-position of the cyclohexanone ring, where the pyridazinyloxy group is attached, introduces the possibility of enantiomers. The synthesis of stereochemically pure derivatives of this compound is a significant challenge that often requires the use of chiral starting materials, catalysts, or resolving agents. The absolute configuration of these stereoisomers can have a profound impact on their chemical and biological properties, a well-established principle in drug discovery.

Theoretical Prediction of Reactivity and Stability for Designed Analogs

Computational chemistry plays a crucial role in predicting the reactivity and stability of newly designed analogs of this compound. nih.gov Density functional theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the designed molecules. nih.gov These theoretical insights can help prioritize synthetic targets and guide the development of efficient reaction conditions.

Structure-Reactivity Relationship (SAR) Studies for Chemical Transformations

Structure-reactivity relationship (SAR) studies aim to correlate specific structural features of the this compound derivatives with their observed reactivity in various chemical transformations. nih.govnih.gov By systematically varying the substituents on both the pyridazine and cyclohexanone rings and observing the impact on reaction outcomes, it is possible to develop predictive models for their chemical behavior. nih.gov For instance, a Hammett analysis could be performed to quantify the electronic effects of substituents on the pyridazine ring on the rate of a specific reaction involving the cyclohexanone carbonyl group. Such studies are invaluable for understanding the underlying mechanisms of reaction and for the rational design of new derivatives with desired reactivity profiles.

Catalytic Applications and Transformations

Role of 4-(Pyridazin-3-yloxy)-cyclohexanone as a Ligand in Metal-Catalyzed Reactions

There is no available research to suggest that this compound has been utilized as a ligand in metal-catalyzed reactions. In theory, the nitrogen atoms of the pyridazine (B1198779) ring could coordinate with metal centers, potentially influencing the catalytic activity and selectivity of a complex. The oxygen atom of the ether linkage and the carbonyl group of the cyclohexanone (B45756) moiety could also offer additional coordination sites, making it a potential multidentate ligand. However, no studies have been published to confirm or explore this potential.

Use of the Compound as a Substrate in Specific Catalytic Processes

No documented catalytic processes use this compound as a substrate. The cyclohexanone moiety could theoretically undergo catalytic hydrogenation to the corresponding cyclohexanol (B46403) derivative or be a substrate in catalytic C-C bond-forming reactions at the α-position to the carbonyl group. The pyridazine ring could also potentially undergo catalytic C-H activation or cross-coupling reactions. mdpi.com Without experimental data, any discussion of its behavior as a substrate remains hypothetical.

Homogeneous and Heterogeneous Catalysis involving Pyridazine and Cyclohexanone Derivatives

While there is no specific information on this compound, general catalytic principles involving its constituent parts can be discussed.

Mechanistic Studies of Catalytic Cycles Involving the Compound

As there are no reported catalytic reactions involving this compound, no mechanistic studies of its catalytic cycles exist. Such studies would be essential to understand the compound's mode of action as a catalyst, ligand, or substrate, but this research has not yet been undertaken.

Potential Applications in Advanced Materials Science

Incorporation of 4-(Pyridazin-3-yloxy)-cyclohexanone into Polymeric Systems

The structure of this compound is well-suited for its use as a monomer in polymerization processes. The ketone functional group can participate in various polymer-forming reactions. For instance, cyclohexanone (B45756) and its derivatives are known to form resins, such as cyclohexanone-formaldehyde resins, through condensation reactions researchgate.net. Furthermore, cyclohexanone can act as an initiator or co-initiator in the thermal polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA), demonstrating its ability to generate radicals for polymer chain growth tandfonline.comacs.org.

Therefore, this compound could function as a bifunctional monomer. It could be polymerized through its ketone group to form the main chain, with the pyridazine (B1198779) moiety acting as a pendant group that can be used to tune the polymer's properties or for post-polymerization modification. Alternatively, it could be chemically modified first—for example, by converting the ketone to a diol or diamine—to create a monomer where the pyridazine ring is integrated directly into the polymer backbone.

Design of Organic Frameworks and Supramolecular Assemblies

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks (linkers or struts) that connect to form extended, ordered structures. The properties of this compound make it an excellent candidate for such a linker.

The pyridazine moiety is a key feature for this application. The two adjacent nitrogen atoms are effective hydrogen-bond acceptors and can coordinate with metal ions nih.govnih.gov. Indeed, pyridazine and the related heterocycle pyrazine (B50134) have been successfully used to construct stable COFs and MOFs nih.govresearchgate.netacs.orgacs.org. In one instance, pyridazine-based COFs demonstrated exceptional water absorption properties due to the strong hydrogen-bond accepting sites created by the nitrogen lone pairs within the framework's channels nih.govresearchgate.net. Similarly, pyrazine has been incorporated as a linker in MOFs containing high-spin Fe(II) and Co(II) centers acs.org.

The this compound molecule offers a defined geometry and length, which would influence the pore size and topology of the resulting framework. The pyridazine end would serve as the coordinating or hydrogen-bonding anchor, while the cyclohexanone end provides a unique feature: a reactive ketone group. This ketone would be available for post-synthetic modification within the pores of the framework, a powerful strategy used to introduce new functionalities, alter surface properties, or graft other molecules onto the material.

Exploration of Electronic and Optical Properties for Material Applications

The electronic nature of the pyridazine ring is a defining characteristic that suggests potential applications in electronic and optical materials. As a π-deficient aromatic system, pyridazine has a high dipole moment and distinct electronic properties compared to benzene (B151609) or other heterocycles nih.goviiste.org. Theoretical studies based on Density Functional Theory (DFT) have shown that introducing nitrogen atoms into a benzene ring, as in pyridazine, lowers the HOMO-LUMO energy gap, a crucial factor for conductivity in organic semiconductors iiste.orgresearchgate.net.

Research into π-conjugated molecules containing pyridazine has revealed their potential for applications in nonlinear optics (NLO) mdpi.com. By functionalizing the electron-deficient pyridazine ring with electron-rich groups, push-pull systems with significant second-order NLO properties can be created mdpi.com. Other studies have focused on the synthesis and characterization of pyridazine derivatives as potential organic semiconductors liberty.edu.

Given this context, this compound could serve as a component in photoactive or electroactive materials. While the ether-cyclohexyl linker is not conjugated and would act as an insulator, it provides a way to connect the electronically active pyridazine head to other systems without significant electronic interference. This could be advantageous in designing materials where specific spatial separation of functional units is required, such as in certain sensor designs or complex donor-acceptor architectures. The inherent polarity and hydrogen-bonding capability of the pyridazine ring could also be exploited for sensing applications nih.govresearchgate.net.

Role as a Building Block for Functional Organic Materials

Beyond its direct use in polymers or frameworks, this compound is a versatile synthetic building block, providing a platform for creating a wide array of more complex functional materials. The true strength of this molecule lies in the combination of two distinct and reactive chemical motifs.

The cyclohexanone moiety is a classic and powerful tool in organic synthesis epchems.comacs.org. The ketone can be easily transformed into a multitude of other functional groups. For example:

Reduction yields a cyclohexanol (B46403), introducing a hydroxyl group for esterification or etherification.

Reductive amination converts it to a cyclohexylamine, providing a basic site or a nucleophile for amide bond formation.

Reaction with hydrazines can form hydrazones, a pathway to larger heterocyclic systems.

The α-carbons can be deprotonated to form enolates, allowing for a wide range of alkylation and condensation reactions to build molecular complexity acs.org.

The pyridazine ring is not merely a passive component; it is a stable heterocyclic core found in materials with applications ranging from agrochemicals to pharmaceuticals and organic electronics liberty.eduresearchgate.net. Its electron-withdrawing nature can activate adjacent positions for nucleophilic substitution, and its nitrogen atoms can be quaternized or coordinated to metals, further expanding its chemical utility nih.gov.

Thus, this compound serves as a bridge between two rich fields of chemistry. It is a precursor that allows for the planned installation of the unique electronic and coordinating properties of a pyridazine ring onto a scaffold that can be elaborated almost endlessly through the well-established and diverse reactivity of the cyclohexanone "handle" acs.orgorganic-chemistry.org.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | - |

| Molecular Weight | 192.21 g/mol | - |

| Predicted Boiling Point | 389.6 °C at 760 mmHg | nih.gov |

| Predicted Density | 1.23 g/cm³ | nih.gov |

| Predicted LogP | 1.42 | nih.gov |

Table 2: Predicted Spectroscopic Data Highlights for this compound

| Spectroscopy | Feature | Expected Characteristics |

| IR Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption around 1715 cm⁻¹, typical for a saturated six-membered ring ketone. |

| Aryl Ether (C-O) Stretch | Absorption in the 1250-1200 cm⁻¹ region. | |

| Aromatic C-H Stretch | Absorptions above 3000 cm⁻¹. | |

| Aromatic C=N/C=C Stretch | Absorptions in the 1600-1450 cm⁻¹ region. researchgate.net | |

| ¹H NMR Spectroscopy | Pyridazine Protons | Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). |

| Cyclohexanone Protons | Multiple signals in the aliphatic region (typically δ 1.5-3.0 ppm). | |

| Ether-linked CH Proton | A distinct signal for the proton on the carbon bearing the ether linkage (likely δ 4.5-5.5 ppm). | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | Signal in the downfield region (δ > 200 ppm). |

| Pyridazine Carbons | Signals in the aromatic region (δ 120-160 ppm). | |

| Cyclohexanone Carbons | Aliphatic signals (δ 20-80 ppm), with the ether-linked carbon being the most downfield of this group. | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z = 192. |

Conclusion and Future Research Directions

Synthesis and Characterization Accomplishments for 4-(Pyridazin-3-yloxy)-cyclohexanone

While direct synthesis of this compound has not been reported in the scientific literature, its preparation can be confidently predicted based on well-established synthetic protocols. The most probable route would involve a Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.orgmasterorganicchemistry.com This would entail the reaction of a deprotonated 4-hydroxycyclohexanone (B83380) (an alkoxide) with a suitable 3-halopyridazine, such as 3-chloropyridazine. wikipedia.org The alkoxide would be generated in situ using a non-nucleophilic base to prevent side reactions with the ketone functionality.

The successful synthesis of the target compound would be confirmed through a standard suite of spectroscopic techniques. The characterization would focus on identifying the key structural features of the molecule.

Predicted Spectroscopic Data for this compound:

| Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the three distinct protons on the pyridazine (B1198779) ring. Multiplets for the cyclohexyl protons, with those alpha to the ether linkage and the carbonyl group being the most deshielded. chemicalbook.comresearchgate.net |

| ¹³C NMR | A signal for the carbonyl carbon (typically in the 190-220 ppm region). youtube.com Signals for the carbons of the pyridazine ring and the cyclohexyl ring, including the carbon bearing the ether linkage. nih.gov |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the cyclohexanone (B45756) ring (around 1700-1720 cm⁻¹). liberty.educhegg.com Absorption bands corresponding to the C-O-C ether stretch and the aromatic C=N and C=C bonds of the pyridazine ring. liberty.edu |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂N₂O₂), which would confirm its elemental composition. |

This table contains predicted data based on analogous structures and is for illustrative purposes.

The isolation of a pure sample, confirmed by these methods, would represent a significant accomplishment, laying the groundwork for all subsequent investigations into its properties and potential applications.

Remaining Challenges and Open Questions in its Fundamental Chemistry

Despite the straightforward predicted synthesis, several challenges and open questions remain regarding the fundamental chemistry of this compound.

Synthetic Optimization: While the Williamson ether synthesis is a logical starting point, potential side reactions, such as elimination or reaction at the ketone, could lower the yield. masterorganicchemistry.com The choice of base, solvent, and temperature would need to be carefully optimized. The reactivity of the 3-halopyridazine is also a key factor. nih.gov

Conformational Analysis: The molecule possesses conformational flexibility around the ether linkage and within the cyclohexanone ring. Understanding the preferred three-dimensional structure is crucial, as it will influence its biological activity and physical properties.

Chemical Stability: The stability of the ether linkage under various conditions (e.g., acidic, basic) would need to be determined. The pyridazine ring itself is relatively stable, but the molecule as a whole could be susceptible to degradation. rsc.org

Tautomerism: While less likely for the pyridazine moiety in this specific structure, related pyridazinone compounds are known to exhibit keto-enol tautomerism, which can significantly affect their reactivity and biological function. nih.gov

Proposed Future Research Avenues in Synthesis, Mechanism, and Application

The successful synthesis of this compound would open up numerous avenues for further research.

Analogue Synthesis and SAR Studies: A key research direction would be the synthesis of a library of related compounds. This could involve modifications to both the pyridazine and cyclohexanone rings. For example, substituents could be introduced onto the pyridazine ring to modulate its electronic properties and hydrogen-bonding capabilities. nih.gov Such a library would be invaluable for establishing structure-activity relationships (SAR) in any observed biological activity. nih.gov

Exploration of Biological Activity: Pyridazine and pyridazinone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netmdpi.comnih.gov Therefore, this compound and its analogues should be screened against a variety of biological targets. The pyridazine moiety's ability to act as a hydrogen bond acceptor could be key to its interaction with biological macromolecules. nih.gov

Mechanistic Studies: If the compound shows promising biological activity, detailed mechanistic studies would be necessary to understand its mode of action. This could involve identifying its molecular target and studying its binding interactions.

Applications in Materials Science: The planar structure of the pyridazine ring can promote π–π stacking interactions, which could lead to the formation of ordered materials with interesting electronic or optical properties. rsc.org

Broader Scientific Impact of Detailed Investigations into this Compound Class

Detailed investigation into this compound and its derivatives would have a broader scientific impact beyond the properties of the molecules themselves.

Expansion of Chemical Space: The synthesis and characterization of this and related novel compounds contribute to the expansion of known chemical space, providing new scaffolds for drug discovery and materials science.

Development of New Synthetic Methodologies: The challenges encountered in the synthesis of this compound class could spur the development of new and more efficient synthetic methods.

Understanding Structure-Property Relationships: A systematic study of this compound class would provide valuable insights into how the combination of the pyridazine and cyclohexanone moieties influences chemical, physical, and biological properties. This knowledge can then be applied to the design of other novel molecules with desired functions.